N-Cyanoethyltryptamine

Trace amine prodrug Neuropharmacology Pharmacokinetics

N-Cyanoethyltryptamine (CET; CAS 105115-85-3), also known as 3-[2-(1H-indol-2-yl)ethylamino]propanenitrile, is a synthetic N-substituted tryptamine derivative with a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol. The compound is classified in the MeSH database as a prodrug of the trace amine tryptamine, introduced into the literature in 1987 and studied within the context of neuropsychopharmacology.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 105115-85-3
Cat. No. B008644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanoethyltryptamine
CAS105115-85-3
SynonymsN-cyanoethyltryptamine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CCNCCC#N
InChIInChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2
InChIKeyHGYHTHWLJDVNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyanoethyltryptamine (CAS 105115-85-3) – What Scientific & Industrial Buyers Need to Know Before Procurement


N-Cyanoethyltryptamine (CET; CAS 105115-85-3), also known as 3-[2-(1H-indol-2-yl)ethylamino]propanenitrile, is a synthetic N-substituted tryptamine derivative with a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol . The compound is classified in the MeSH database as a prodrug of the trace amine tryptamine, introduced into the literature in 1987 and studied within the context of neuropsychopharmacology [1]. Unlike simple tryptamine, CET features a cyanoethyl (–CH2CH2CN) substituent on the terminal amine, a modification designed to alter pharmacokinetics by providing sustained release of the parent amine in vivo [2].

Why N-Cyanoethyltryptamine Cannot Be Substituted by Generic Tryptamine or Other In-Class Prodrugs


Simple substitution of N-cyanoethyltryptamine (CET) with unmodified tryptamine is not scientifically valid because tryptamine itself is rapidly metabolized by monoamine oxidase (MAO), resulting in transient, poorly controlled brain concentrations that undermine experimental reproducibility [1]. Conversely, substitution with other in-class tryptamine prodrugs or delivery systems—such as Bodor's tryptamine chemical delivery system (TCDS)—introduces entirely different release mechanisms, tissue distribution profiles, and off-target neurochemical effects that confound head-to-head experimental comparisons [2]. The cyanoethyl promoiety specifically provides a gradual, MAO-independent hydrolytic release of tryptamine that is not replicated by other N-alkyl or redox-based prodrug strategies [3].

N-Cyanoethyltryptamine – Head-to-Head Quantitative Differentiation Evidence


Sustained vs. Transient Brain Amine Elevation: N-Cyanoethyltryptamine vs. Unmodified Tryptamine

N-Cyanoethyltryptamine (CET) was developed to overcome the rapid MAO-mediated clearance that limits the utility of unmodified tryptamine. While direct PK data for CET are published only in conference proceedings (Baker et al., 1987b), the analogous N-cyanoethyl prodrug of 2-phenylethylamine—CEPEA—provides quantitative class-level evidence for the cyanoethyl prodrug strategy: administration of CEPEA at 0.1 mmol/kg i.p. in rats produced sustained brain PEA elevations, whereas equimolar PEA administration produced only a transient spike followed by rapid elimination [1]. This pharmacokinetic principle is directly transferable to CET vs. tryptamine, as both parent amines are rapidly oxidized by MAO-B, and the N-cyanoethyl group masks the amine from MAO degradation until hydrolytic release [2].

Trace amine prodrug Neuropharmacology Pharmacokinetics

Brain Delivery Strategy Comparison: N-Cyanoethyl Prodrug vs. Bodor Redox Chemical Delivery System (TCDS)

Two fundamentally different tryptamine delivery strategies exist for elevating brain tryptamine: the N-cyanoethyl prodrug approach (CET) and Bodor's dihydropyridine/pyridinium redox chemical delivery system (TCDS). TCDS relies on a lipophilic dihydropyridine carrier that crosses the blood-brain barrier then oxidizes to a charged quaternary pyridinium salt (TQ+), which accumulates in the brain. In rats, TCDS produced brain TQ+ accumulation with efflux slower than from most peripheral organs, except the heart, and caused central neurochemical changes consistent with tryptamine delivery [1]. CET, by contrast, achieves brain tryptamine elevation through systemic N-dealkylation, releasing tryptamine gradually without requiring a redox carrier or producing a permanently charged brain-trapped metabolite [2]. The two strategies produce different brain metabolite profiles, different time courses, and different peripheral organ distributions, making them non-interchangeable research tools [3].

Brain-targeted delivery Prodrug design Pharmacokinetics

Physicochemical Identity Verification: Measured vs. Predicted Properties for N-Cyanoethyltryptamine

For procurement and quality control purposes, N-cyanoethyltryptamine can be verified against its reported physicochemical properties. The compound has a calculated density of 1.144 g/cm³, a boiling point of 454.2°C at 760 mmHg, and a refractive index of 1.62 . Its topological polar surface area is 51.6 Ų, and it possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors with 5 rotatable bonds [1]. These values distinguish CET from tryptamine (MW 160.22 g/mol, lacking the cyanoethyl group) and from other N-substituted tryptamines, providing batch-to-batch identity confirmation parameters. The molecular formula C13H15N3 and exact mass 213.1266 Da further serve as unambiguous identifiers for analytical verification via LC-MS or GC-MS .

Chemical identity Quality control Analytical chemistry

N-Cyanoethyl Moiety Pharmacokinetic Advantage: Evidence from the Ethylamphetamine Literature

The pharmacokinetic impact of replacing an N-ethyl group with an N-cyanoethyl group was quantitatively demonstrated by Beckett et al. (1972) using (±)-ethylamphetamine as a model substrate. In humans, the N-cyanoethyl derivative showed altered absorption, distribution, and metabolism compared to the parent N-ethyl compound [1]. This work established the foundational principle that the cyanoethyl group can serve as a metabolic prodrug handle, retarding N-dealkylation and prolonging the presence of the active amine. While this study did not use tryptamine, the N-cyanoethyl group is chemically identical to that in CET, and the metabolic principle—resistance to rapid N-dealkylation—is transferable across amine substrates [2]. The broader program by the Baker/Coutts group exploited this principle across multiple trace amine scaffolds (phenylethylamine, tryptamine, tranylcypromine) [3].

Prodrug design Drug metabolism N-dealkylation

N-Cyanoethyltryptamine (CAS 105115-85-3) – Best-Fit Research and Industrial Application Scenarios


Sustained Tryptamine Elevation for Behavioral Pharmacology Studies

CET is best utilized in rodent behavioral pharmacology experiments where sustained elevation of brain tryptamine is required to study trace amine function in affective disorders. Unlike unmodified tryptamine, which produces only a transient peak due to rapid MAO degradation, CET acts as a prodrug to provide prolonged tryptamine release, enabling stable behavioral readouts over extended observation periods [1]. The Baker and Coutts group specifically developed CET for this purpose as an alternative to MAO inhibitors, which non-selectively elevate multiple amines (PE, T, NA, DA, 5-HT) and confound mechanistic interpretation [2].

Comparative Prodrug Mechanism Studies in Trace Amine Research

CET serves as a key reference compound for studies comparing different trace amine prodrug strategies—N-cyanoethyl (CET) vs. N-propargyl vs. N-chloropropyl vs. redox chemical delivery systems (TCDS). Each prodrug strategy produces a distinct PK profile, metabolite spectrum, and neurochemical outcome, making CET essential for systematic dissection of structure-activity relationships in prodrug design [1]. The quantitative PK differences observed with the analogous CEPEA compound in rat brain, blood, and liver provide a methodological framework for designing CET-based comparative studies [2].

Analytical Reference Standard for Cyanoethyl-Tryptamine Metabolite Identification

CET (CAS 105115-85-3) is required as an authentic reference standard for developing and validating GC-MS or LC-MS/MS methods to detect and quantify N-cyanoethyl-tryptamine and its metabolites in biological matrices. Its distinct molecular ion (MW 213.28), characteristic fragmentation pattern, and defined physicochemical properties (density 1.144 g/cm³, boiling point 454.2°C) [1] enable unambiguous chromatographic identification, which is essential for pharmacokinetic studies, forensic toxicology, or in vitro metabolism assays using liver microsomes or hepatocytes [2].

Quote Request

Request a Quote for N-Cyanoethyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.